Tie2 kinase inhibitor 3

概要

説明

2-(メチルアミノ)トリアジン 63は、トリアジンファミリーの誘導体であり、トリアジンは6員環に3つの窒素原子を含む複素環式化合物のクラスです。トリアジンは、医薬品、農薬、材料科学における幅広い用途で知られています。

2. 製法

合成経路と反応条件: 2-(メチルアミノ)トリアジン 63の合成は、通常、シアヌルクロリドとメチルアミンの反応を伴います。このプロセスは、制御された条件下で、シアヌルクロリドの塩素原子がメチルアミンによって求核置換されることから始まります。この反応は通常、1,4-ジオキサンまたは1,2-ジクロロエタンなどの有機溶媒中で行われ、反応混合物を還流させて完全な置換を確実にします .

工業生産方法: 工業規模では、2-(メチルアミノ)トリアジン 63の生産は、収率と純度を最大化するために最適化された反応条件で、同様の合成経路に従います。連続フローリアクターと自動システムの使用は、反応条件の一貫性を維持し、生産プロセスを効率的にスケールアップするのに役立ちます .

3. 化学反応解析

反応の種類: 2-(メチルアミノ)トリアジン 63は、以下を含むさまざまな化学反応を起こします。

求核置換: この化合物は、メチルアミノ基が他の求核剤によって置換される可能性がある求核置換反応に関与することができます。

酸化と還元: それは酸化と還元反応を起こす可能性がありますが、これらの反応は置換反応に比べてあまり一般的ではありません。

一般的な試薬と条件:

求核置換: 第一アミン、アルコール、チオールなどの試薬が一般的に使用されます。これらの反応は、通常、高温の有機溶媒中で行われます。

酸化と還元: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれ、還元剤には水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、第一アミンによる求核置換は、さまざまな置換トリアジンを生み出し、酸化はトリアジンオキシドの生成につながる可能性があります .

4. 科学研究の用途

2-(メチルアミノ)トリアジン 63は、科学研究において幅広い用途があります。

化学: それは、より複雑な有機分子とポリマーの合成のためのビルディングブロックとして使用されます。

医学: 抗腫瘍剤としての可能性やその他の治療分野における用途について研究が進められています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)triazine 63 typically involves the reaction of cyanuric chloride with methylamine. The process begins with the nucleophilic substitution of the chlorine atoms in cyanuric chloride by methylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as 1,4-dioxane or 1,2-dichloroethane, with the reaction mixture being refluxed to ensure complete substitution .

Industrial Production Methods: On an industrial scale, the production of 2-(Methylamino)triazine 63 follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

化学反応の分析

Tie2 Kinase Inhibition Mechanisms

Tie2 is a receptor tyrosine kinase critical for angiogenesis. Inhibitors typically target its ATP-binding site to block phosphorylation, disrupting downstream signaling.

Key Reaction Types

-

ATP-binding site competition : Small-molecule inhibitors (e.g., Rebastinib, Vandetanib) competitively bind to the ATP-binding pocket, preventing substrate access .

-

Covalent bonding : Some inhibitors form irreversible bonds with the kinase domain, though this mechanism is less common in Tie2-specific inhibitors .

-

Induced conformational changes : Inhibitors like Rebastinib stabilize the inactive conformation of Tie2, preventing substrate binding .

Rebastinib (DCC-2036)

-

Binding interactions : Forms 5 hydrogen bonds with Tie2, stabilizing an inactive state by occluding the substrate-binding pocket .

-

Thermal stability : Increases the thermal melting temperature of Tie2 by 14.9°C, indicating strong binding .

Vandetanib

-

Kinase domain targeting : Directly inhibits tyrosine kinase activity by occupying the ATP-binding site .

Preclinical and Clinical Relevance

| Inhibitor | Key Reaction Features | Clinical Status |

|---|---|---|

| Rebastinib | Picomolar potency, ATP-binding competition | Preclinical (cancer) |

| Vandetanib | Multiple kinase inhibition (Tie2, VEGFR2) | Approved (GISTs) |

| Trebananib | Blocks Ang1/Ang2-Tie2 interaction | Investigational (cancer) |

Kinetic Analysis

-

Rebastinib : Exhibits rapid association and prolonged dissociation kinetics, enhancing efficacy .

-

General inhibitors : Require precise molecular architecture to disrupt Tie2 homodimerization/clustering .

Limitations and Considerations

-

Off-target effects : Many inhibitors (e.g., Regorafenib) lack specificity, complicating clinical interpretation .

-

Context-dependent activity : Tie2 signaling is modulated by Tie1 and angiopoietins, affecting inhibitor efficacy .

The provided data highlights the complexity of Tie2 inhibition, emphasizing the need for structural precision and context-aware design in therapeutic development. For compound-specific details (e.g., "Inhibitor 3"), additional targeted literature review would be required.

科学的研究の応用

2-(Methylamino)triazine 63 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing into its potential use as an antitumor agent and in other therapeutic areas.

Industry: It is used in the production of herbicides, polymer stabilizers, and other industrial chemicals

作用機序

2-(メチルアミノ)トリアジン 63の作用機序は、特定の分子標的と経路との相互作用を含みます。生物系では、特定の酵素や受容体の阻害剤として作用し、その治療効果をもたらします。正確な分子標的と経路は、特定の用途と化合物の構造によって異なります .

類似の化合物:

2-アミノ-4-エトキシ-6-(メチルアミノ)-1,3,5-トリアジン: この化合物は構造的に似ていますが、メチルアミノ基の代わりにエトキシ基を持っています。

2,4,6-トリアミノ-1,3,5-トリアジン: メラミンとして知られており、この化合物は3つのアミノ基を持ち、プラスチックや樹脂の製造に広く使用されています

独自性: 2-(メチルアミノ)トリアジン 63は、その特定の置換パターンにより、独自の化学的特性と反応性を備えています。これは、さまざまな用途、特に特殊な有機分子や材料の合成において、貴重な化合物となっています .

類似化合物との比較

2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: This compound is similar in structure but has an ethoxy group instead of a methylamino group.

2,4,6-Triamino-1,3,5-triazine: Known as melamine, this compound has three amino groups and is widely used in the production of plastics and resins

Uniqueness: 2-(Methylamino)triazine 63 is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials .

生物活性

Tie2 kinase inhibitors, particularly Rebastinib , have garnered significant attention in cancer research due to their role in modulating angiogenesis and tumor progression. This article provides an in-depth examination of the biological activity of Rebastinib, detailing its mechanisms, clinical findings, and implications for cancer therapy.

Rebastinib selectively inhibits the Tie2 receptor tyrosine kinase, which is crucial for angiogenesis and vascular stability. By blocking Tie2 activity, Rebastinib disrupts the signaling pathways that promote tumor growth and metastasis. Specifically, it targets Tie2-expressing macrophages (TEMs) that facilitate tumor progression through angiogenesis and intravasation.

- Key Mechanisms :

- Inhibition of TEM Recruitment : Rebastinib reduces the recruitment of TEMs to the tumor microenvironment, thereby limiting their pro-tumoral effects .

- Reduction of Angiogenesis : By inhibiting Tie2 signaling, Rebastinib decreases blood vessel formation within tumors, which is vital for tumor survival and growth .

Clinical Findings

Clinical studies have demonstrated the efficacy and safety of Rebastinib in various cancer types, particularly in combination with chemotherapy agents like paclitaxel and eribulin.

Phase Ib Clinical Trials

A recent Phase Ib study evaluated the safety and pharmacodynamics of Rebastinib in patients with HER2-negative metastatic breast cancer. Key findings include:

- Dosage : Patients received either 50 mg or 100 mg of Rebastinib twice daily.

- Adverse Events : Common treatment-emergent adverse events included anemia (85%), fatigue (78%), and leukopenia (67%). No dose-limiting toxicities were reported during the initial treatment cycles .

- Efficacy : The study observed a significant decrease in circulating tumor cells and an objective response rate of 22% among evaluable patients .

Case Studies

-

Breast Cancer Model :

- In a PyMT mouse model, Rebastinib was shown to reduce primary tumor growth by 75% and lung metastases by 71%. This model is notable for its relevance to human breast cancer due to its immunocompetent nature .

- The combination of Rebastinib with chemotherapy resulted in a synergistic effect, achieving up to 90% inhibition of tumor growth .

- Pancreatic Neuroendocrine Tumors :

Data Summary

The following table summarizes key findings from clinical studies involving Rebastinib:

| Study Type | Patient Population | Dosage (mg) | Objective Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase Ib Trial | HER2-negative MBC | 50/100 | 22% | Anemia (85%), Fatigue (78%) |

| PyMT Mouse Model | Breast Cancer | Variable | 75% reduction in growth | Notable necrosis in remaining tumors |

| Combination Therapy | MBC with Paclitaxel/Eribulin | 50/100 | Synergistic response | Increased intraocular pressure |

特性

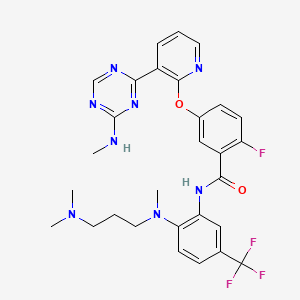

分子式 |

C29H30F4N8O2 |

|---|---|

分子量 |

598.6 g/mol |

IUPAC名 |

N-[2-[3-(dimethylamino)propyl-methylamino]-5-(trifluoromethyl)phenyl]-2-fluoro-5-[3-[4-(methylamino)-1,3,5-triazin-2-yl]pyridin-2-yl]oxybenzamide |

InChI |

InChI=1S/C29H30F4N8O2/c1-34-28-37-17-36-25(39-28)20-7-5-12-35-27(20)43-19-9-10-22(30)21(16-19)26(42)38-23-15-18(29(31,32)33)8-11-24(23)41(4)14-6-13-40(2)3/h5,7-12,15-17H,6,13-14H2,1-4H3,(H,38,42)(H,34,36,37,39) |

InChIキー |

HHKGVQGXRGQBBA-UHFFFAOYSA-N |

SMILES |

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C |

正規SMILES |

CNC1=NC=NC(=N1)C2=C(N=CC=C2)OC3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)N(C)CCCN(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-MT 63; 2-MT-63; 2-MT63; 2MT 63; 2MT-63; 2MT63; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。